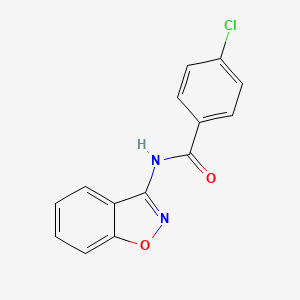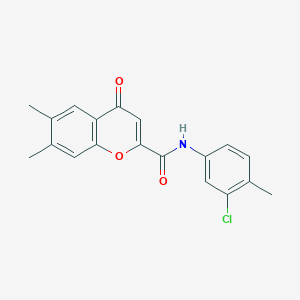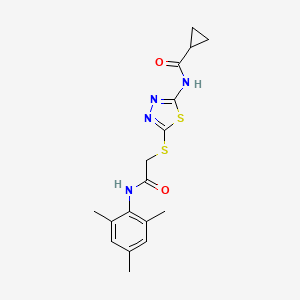
N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound consists of a benzoxazole ring fused with a benzamide moiety, with a chlorine atom attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 2-aminophenol to form the benzoxazole ring. This is followed by the introduction of the benzamide group. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the benzoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of benzoxazole amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学研究应用
N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide
- N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide
- N-(1,2-benzoxazol-3-yl)-4-bromobenzamide
Uniqueness
N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
属性
分子式 |
C14H9ClN2O2 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC 名称 |
N-(1,2-benzoxazol-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-7-5-9(6-8-10)14(18)16-13-11-3-1-2-4-12(11)19-17-13/h1-8H,(H,16,17,18) |
InChI 键 |
BFPHLVOGCNILOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate](/img/structure/B11391640.png)
![2-(2-Hydroxyethyl)-6,8-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11391642.png)
![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11391648.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B11391649.png)

![1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane](/img/structure/B11391664.png)
![N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11391670.png)
![7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391672.png)


![Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391696.png)
![6-(4-methylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391706.png)
![2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11391713.png)
![3-ethyl-6-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391731.png)
